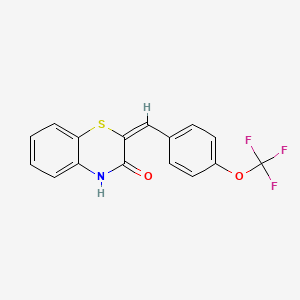
3-((4-(Trifluoromethoxy)phenyl)methylene)-1,4-dihydro-4-thiaquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a complex organic molecule. It contains a trifluoromethoxy group, which is a fluorinated substituent that’s becoming more and more important in both agrochemical research and pharmaceutical chemistry . The trifluoromethoxy group is known for its high electronegativity and increased stability .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethoxy phenyl-based compounds have been synthesized electrochemically . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of the compounds .Wissenschaftliche Forschungsanwendungen
Structural Analysis
The compound, with its unique trifluoromethoxy and thiaquinolinone groups, has been a subject of structural analysis in scientific research. Studies like those by John, Schmutzler, and Sheldrick (1974) have delved into the molecular structure and bonding characteristics of related phosphorus–fluorine compounds, providing insights into the geometry and electronic distribution within similar complex molecules (John, Schmutzler, & Sheldrick, 1974).
Organic Synthesis and Chemical Reactivity
The compound's framework serves as a template for synthesizing various organic molecules. For instance, Berber (2022) explored the synthesis of thiazole compounds under diverse reaction conditions, highlighting the significance of such molecules in organic synthesis and pharmaceutical research (Berber, 2022). Additionally, the compound's interaction with different reagents, catalysts, and solvents in synthesis pathways has been a subject of research, elucidating its role in the formation of novel organic structures and potential pharmaceuticals.
Antioxidant Properties
Research has also extended to exploring the potential antioxidant properties of related quinolinone derivatives. Hussein, Ismail, and El-Adly (2016) synthesized and characterized derivatives, evaluating their efficacy as antioxidants in lubricating greases, demonstrating the compound's role in industrial applications (Hussein, Ismail, & El-Adly, 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2E)-2-[[4-(trifluoromethoxy)phenyl]methylidene]-4H-1,4-benzothiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2S/c17-16(18,19)22-11-7-5-10(6-8-11)9-14-15(21)20-12-3-1-2-4-13(12)23-14/h1-9H,(H,20,21)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSIQVLUNZYZOL-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=CC3=CC=C(C=C3)OC(F)(F)F)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)/C(=C\C3=CC=C(C=C3)OC(F)(F)F)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(Trifluoromethoxy)phenyl)methylene)-1,4-dihydro-4-thiaquinolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

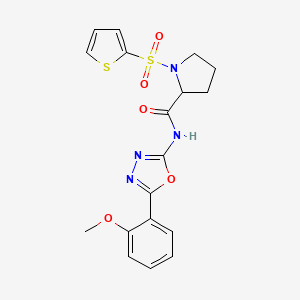
![N-(Furan-2-ylmethyl)-7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2421130.png)


![N-(4-ethylphenyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2421136.png)
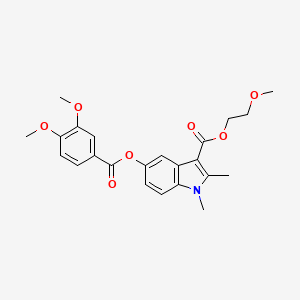

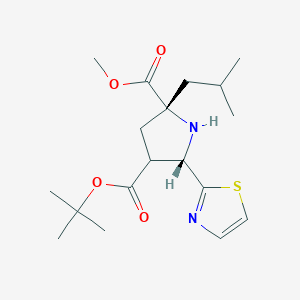
![6-Azaspiro[3.5]nonane-7,9-dione](/img/structure/B2421143.png)
![1-(3-isopropoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2421144.png)
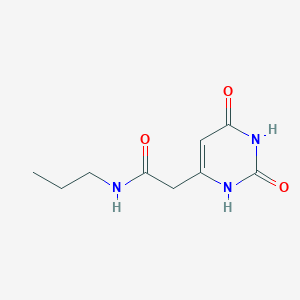
![N-(4-fluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2421148.png)
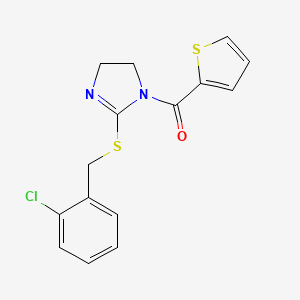
![4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(2-methoxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B2421152.png)